molecular formula C18H20N2O8 B1493651 cyclic N-Acetylserotonin glucuronide CAS No. 1020687-67-5

cyclic N-Acetylserotonin glucuronide

Cat. No.: B1493651
CAS No.: 1020687-67-5
M. Wt: 392.4 g/mol
InChI Key: DHEUSGDHJNTOLK-UHFFFAOYSA-N
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Description

Cyclic N-Acetylserotonin Glucuronide (this compound) is a metabolite of melatonin, a hormone primarily produced by the pineal gland that regulates sleep-wake cycles. This compound is formed through the conjugation of N-Acetylserotonin with glucuronic acid, resulting in a cyclic structure. It plays a role in the metabolism and excretion of melatonin and has been studied for its potential biological and therapeutic effects.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the chemical reaction of N-Acetylserotonin with glucuronic acid under specific conditions, such as the use of catalysts and controlled temperature and pH levels.

  • Biological Synthesis: In biological systems, this compound is formed through the enzymatic action of glucuronyltransferases on N-Acetylserotonin.

Industrial Production Methods:

  • Enzymatic Methods: Industrial production often involves the use of enzymes to catalyze the reaction between N-Acetylserotonin and glucuronic acid. This method ensures high specificity and yield.

  • Chemical Methods: Chemical synthesis can be scaled up for industrial production, but it requires careful control of reaction conditions to avoid unwanted byproducts.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

  • Reduction: Reduction reactions can convert this compound into its reduced forms.

  • Substitution: Substitution reactions can occur at various positions on the cyclic structure, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidized Derivatives: Oxidation can lead to the formation of hydroxylated and carboxylated derivatives.

  • Reduced Forms: Reduction can produce compounds with reduced functional groups.

  • Substituted Derivatives: Substitution reactions can yield compounds with different substituents on the cyclic structure.

Scientific Research Applications

Chemistry: Cyclic N-Acetylserotonin glucuronide is used in chemical research to study the metabolism of melatonin and its derivatives. It serves as a model compound for understanding glucuronidation processes.

Biology: In biological research, this compound is studied for its role in the regulation of circadian rhythms and its potential effects on sleep and mood disorders.

Medicine: The compound has been investigated for its therapeutic potential in treating sleep disorders, depression, and other conditions related to melatonin metabolism.

Industry: In the pharmaceutical industry, this compound is used in the development of melatonin-based drugs and supplements.

Mechanism of Action

The mechanism by which cyclic N-Acetylserotonin glucuronide exerts its effects involves its interaction with melatonin receptors and its role in the regulation of melatonin metabolism. The compound may influence circadian rhythms and sleep-wake cycles by modulating melatonin levels in the body. Molecular targets include melatonin receptors and enzymes involved in melatonin metabolism.

Comparison with Similar Compounds

  • Melatonin: The parent compound from which cyclic N-Acetylserotonin glucuronide is derived.

  • 6-Hydroxymelatonin Glucuronide: Another metabolite of melatonin.

  • N-Acetylserotonin: The precursor to this compound.

Uniqueness: this compound is unique in its cyclic structure, which distinguishes it from other melatonin metabolites. This cyclic structure may contribute to its distinct biological and therapeutic properties.

Properties

IUPAC Name

6-[(3-acetyl-2,4-dihydro-1H-pyrrolo[2,3-b]indol-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O8/c1-7(21)20-5-4-9-10-6-8(2-3-11(10)19-16(9)20)27-18-14(24)12(22)13(23)15(28-18)17(25)26/h2-3,6,12-15,18-19,22-24H,4-5H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEUSGDHJNTOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1NC3=C2C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclic N-Acetylserotonin glucuronide
Reactant of Route 2
cyclic N-Acetylserotonin glucuronide
Reactant of Route 3
cyclic N-Acetylserotonin glucuronide
Reactant of Route 4
cyclic N-Acetylserotonin glucuronide
Reactant of Route 5
cyclic N-Acetylserotonin glucuronide
Reactant of Route 6
cyclic N-Acetylserotonin glucuronide

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